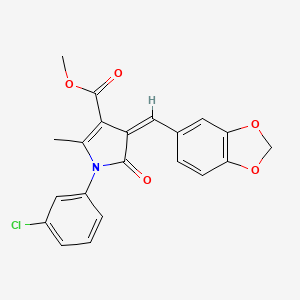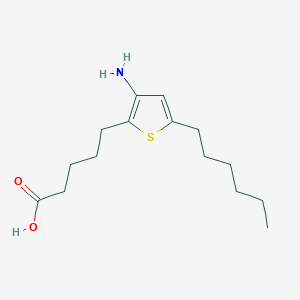
4-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-N-(4-methyl-2-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-chloro-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-chloro-N-(4-carboxy-2-nitrophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-methyl-2-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and benzamide groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-N-(4-methylphenyl)benzamide
- 4-chloro-N-(2-nitrophenyl)benzamide
- 4-chloro-N-(4-methyl-2-aminophenyl)benzamide
Comparison: 4-chloro-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a chloro group, which allows it to undergo a wider range of chemical reactions compared to similar compounds. The combination of these functional groups also enhances its potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-7-12(13(8-9)17(19)20)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFDFNHKGPGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-prop-2-enoxyphenyl)methyl]morpholine](/img/structure/B4918391.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4918398.png)

![N-(4-bromo-3-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4918412.png)
![1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4918420.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B4918423.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4918431.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4918441.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4918454.png)
![{2-bromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4918462.png)

![methyl [4-bromo-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B4918482.png)


